molecular formula C9H12N2O2 B1142841 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid CAS No. 1338247-84-9

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Cat. No.: B1142841
CAS No.: 1338247-84-9
M. Wt: 180.20378
InChI Key:
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Description

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4,5,6,7-tetrahydroindazole with a carboxylating agent such as carbon dioxide in the presence of a base like sodium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Known for its anti-inflammatory activity.

    2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.

    6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of cyclo-oxygenase-2 (COX-2).

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylic acid groups contribute to its reactivity and potential therapeutic applications .

Properties

CAS No.

1338247-84-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.20378

Synonyms

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Origin of Product

United States

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